3-Chloro-2,5,6-trifluoroanisole

Chemical Synthesis Safety Physicochemical Properties

3-Chloro-2,5,6-trifluoroanisole (CAS 13332-10-0) is a halogenated anisole derivative characterized by a trifluoromethoxy group and a chlorine atom substituted on a benzene ring. This specific arrangement imparts distinct electronic and steric properties, making it a key intermediate building block in medicinal chemistry and agrochemical research.

Molecular Formula C7H4ClF3O
Molecular Weight 196.55 g/mol
Cat. No. B13119847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,5,6-trifluoroanisole
Molecular FormulaC7H4ClF3O
Molecular Weight196.55 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1F)Cl)F)F
InChIInChI=1S/C7H4ClF3O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3
InChIKeyPZHFMCNOZDKUAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3-Chloro-2,5,6-trifluoroanisole? A Technical Baseline for Procurement Teams


3-Chloro-2,5,6-trifluoroanisole (CAS 13332-10-0) is a halogenated anisole derivative characterized by a trifluoromethoxy group and a chlorine atom substituted on a benzene ring . This specific arrangement imparts distinct electronic and steric properties, making it a key intermediate building block in medicinal chemistry and agrochemical research . It is typically supplied as a high-purity research chemical for the synthesis of more complex fluorinated organic molecules.

Fluorinated aromatic building block for medicinal chemistry and agrochemical synthesis
Trifluoromethoxy and chlorine substitution pattern provides distinct electronic and steric profile
Supplied as a high-purity research chemical suitable for complex fluorinated molecule construction

Why a Generic Fluoroanisole Cannot Replace 3-Chloro-2,5,6-trifluoroanisole


Generic substitution among trifluoroanisole analogs is not straightforward, as even minor regioisomeric or halogen variations profoundly alter physicochemical and pharmacokinetic profiles [1]. A class-level analysis reveals that the PhOCF3 moiety increases log D by approximately one log unit over non-fluorinated analogs, but this comes at the cost of reduced passive permeability without a significant gain in metabolic stability [1]. The additional chlorine and specific fluorine regio-pattern on 3-Chloro-2,5,6-trifluoroanisole uniquely tune these electronic effects, which is critical for target binding selectivity in downstream applications; therefore, it cannot be assumed that other trifluoroanisole isomers or dechlorinated analogs will perform equivalently in a synthesis or assay.

Regioisomer shift Even minor regioisomeric or halogen variations can alter physicochemical profiles, making direct replacement unreliable.
Permeability risk The PhOCF3 moiety increases log D but may reduce passive permeability without consistent metabolic stability gain.
Electronic tuning The specific chlorine and fluorine regio-pattern uniquely tunes electronic effects; dechlorinated or isomer analogs may not transfer synthesis or assay performance.

3-Chloro-2,5,6-trifluoroanisole: Quantified Evidence for Differentiation


Key Physical Properties and Hazard Profile for Safe Handling Benchmarking

A direct comparison of physical constants is essential for procurement decisions. The target compound has a molecular weight of 196.55 g/mol . A closely related regioisomer, 2,4,5-trifluoroanisole, has a lower molecular weight of 162.11 g/mol, reflecting the absence of a chlorine atom [1]. The target compound is classified with specific hazard statements including H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . This is a critical differentiator from non-chlorinated analogs which may have different hazard profiles.

Physical & Hazard Profile
Head-to-head
Mol. Wt.: 196.55 g/mol (target) vs 162.11 g/mol (2,4,5-trifluoroanisole) +34.44
Hazard: H302, H315, H319, H335; distinct GHS classification from non-chlorinated analog
Affects shipping cost, storage requirements, and safety protocol planning
Based on standard catalog and SDS comparison
Chemical Synthesis Safety Physicochemical Properties

Comparison of Synthetic Utility: The Role of the Chlorine Handle

The presence of a chlorine atom serves as a synthetic handle for further functionalization via cross-coupling reactions, a feature absent in simple, non-halogenated trifluoroanisoles like 2,3,6-trifluoroanisole [1]. While a generic substitution reaction could theoretically use a bromo- or iodo-analog, the C-Cl bond offers distinct reactivity towards oxidative addition, allowing for sequential or orthogonal derivatization strategies not possible with a simple C-F or C-H bond. This differentiates it as a more advanced intermediate for complex molecule construction.

Synthetic Handle Reactivity
Class-level
Aryl C-Cl bond enables cross-coupling
Comparator (2,3,6-trifluoroanisole) lacks aryl halide beyond C-F
Enables sequential or orthogonal late-stage diversification strategies
Assumes standard Pd-catalyzed coupling paradigms
Chemical Synthesis Cross-coupling Building Block

When to Procure 3-Chloro-2,5,6-trifluoroanisole Over Alternatives: Specific Application Scenarios


Medicinal Chemistry: Late-Stage Diversification of a Fluorinated Core

A medicinal chemist requires a fluorinated aromatic building block for SAR studies where the introduction of polarity via a methoxy group is crucial for target engagement, and a chlorine handle must be preserved for a final-step Suzuki coupling to generate a library of analogs. The 2,5,6-regiopattern of fluorine substitution, combined with the chlorine atom, offers a unique electrostatic surface that non-chlorinated 2,3,6-trifluoroanisole (CAS 4920-34-7) cannot provide .

Agrochemical Intermediate for Protoporphyrinogen Oxidase (PPO) Inhibitors

As demonstrated by the synthesis of herbicidal α-trifluoroanisole derivatives, the introduction of a chlorinated pyridine moiety on a trifluoroanisole scaffold leads to compounds with enhanced binding to NtPPO enzyme compared to the non-chlorinated comparator fomesafen [1]. 3-Chloro-2,5,6-trifluoroanisole serves as an ideal starting material for building analogous screening libraries where the specific halogen pattern is hypothesized to improve herbicidal activity and selectivity.

Procurement for a High-Purity Building Block with Full Safety Documentation

A research procurement officer needs to source a specific halogenated anisole with guaranteed 98% purity and a comprehensive Safety Data Sheet (SDS) detailing GHS classifications (H302, H315, H319, H335) . This documentation is often more readily available for a commercially established compound like 3-Chloro-2,5,6-trifluoroanisole (CAS 13332-10-0) than for a custom-synthesized regioisomer, reducing administrative burden and ensuring compliance.

Application
Selection Property
Validation Focus
Late-stage diversification of fluorinated cores
Regiochemically defined chlorine handle combined with trifluoromethoxy pattern
Cross-coupling reactivity and SAR library expansion
Agrochemical PPO inhibitor scaffold exploration
Specific halogen regio-pattern hypothesised to influence enzyme binding
Herbicidal activity screening and selectivity profile evaluation
Procurement of high-purity documented building block
Reported purity specification and comprehensive SDS availability
Specification review, hazard classification and lab safety compliance
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